![molecular formula C15H20FN3O2 B2911411 1-[1-(4-Fluorobenzoyl)piperidin-4-YL]-3,3-dimethylurea CAS No. 1796405-53-2](/img/structure/B2911411.png)
1-[1-(4-Fluorobenzoyl)piperidin-4-YL]-3,3-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(4-Fluorobenzoyl)piperidin-4-YL]-3,3-dimethylurea is a synthetic organic compound that features a piperidine ring substituted with a fluorobenzoyl group and a dimethylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Fluorobenzoyl)piperidin-4-YL]-3,3-dimethylurea typically involves the reaction of 4-fluorobenzoyl chloride with piperidine derivatives under controlled conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming an intermediate. This intermediate is then treated with dimethylurea to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
1-[1-(4-Fluorobenzoyl)piperidin-4-YL]-3,3-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
1-[1-(4-Fluorobenzoyl)piperidin-4-YL]-3,3-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-[1-(4-Fluorobenzoyl)piperidin-4-YL]-3,3-dimethylurea involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the piperidine ring may facilitate binding through hydrogen bonding or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-Benzoylpiperidine: A structurally similar compound with potential pharmacological applications.
3-(Piperidin-4-yl)benzo[d]isoxazole: Another related compound with distinct biological activities.
Uniqueness
1-[1-(4-Fluorobenzoyl)piperidin-4-YL]-3,3-dimethylurea is unique due to the presence of both the fluorobenzoyl and dimethylurea groups, which confer specific chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
IUPAC Name |
3-[1-(4-fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-18(2)15(21)17-13-7-9-19(10-8-13)14(20)11-3-5-12(16)6-4-11/h3-6,13H,7-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUZNNBBELOWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate](/img/structure/B2911328.png)
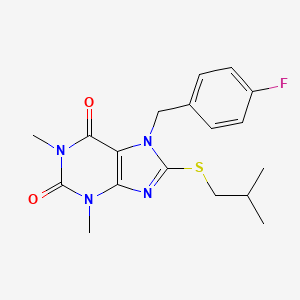
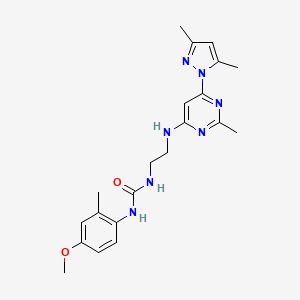
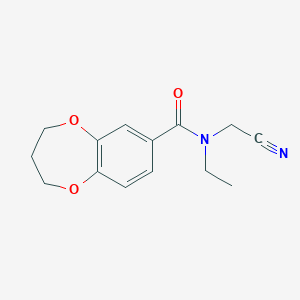
![3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt](/img/structure/B2911337.png)
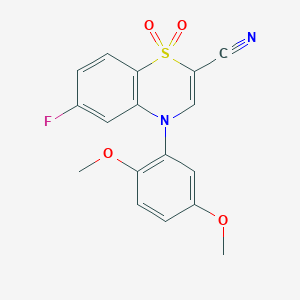
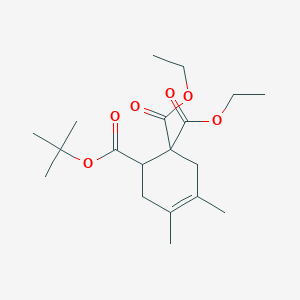
![2-[(E)-2-(furan-2-yl)ethenyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2911340.png)
![N-Methyl-N-[2-oxo-2-(4-propan-2-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2911342.png)

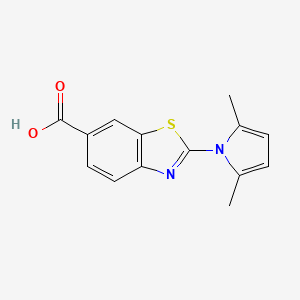
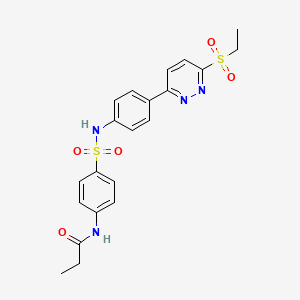
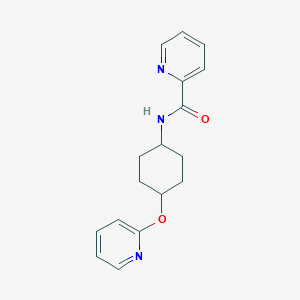
![2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2911348.png)
